Ethyl 2-(3-bromophenoxy)propanoate

概要

説明

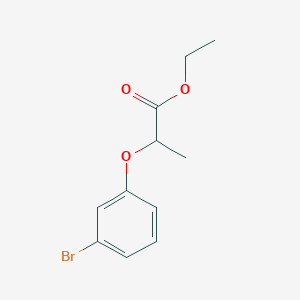

Ethyl 2-(3-bromophenoxy)propanoate is an organic compound with the molecular formula C11H13BrO3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the phenoxy group is substituted with a bromine atom.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-bromophenoxy)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromophenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom in the 3-bromophenoxy moiety can undergo nucleophilic substitution (SN2 or SN1 mechanisms), depending on the reaction conditions. This reactivity is well-documented in brominated aromatic systems:

-

Example Reaction :

Nu⁻ (nucleophiles) : Hydroxide (OH⁻), amines (NH₃), thiols (SH⁻), or alkoxides (RO⁻).

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| KOH in ethanol, reflux | Ethyl 2-(3-hydroxyphenoxy)propanoate | ~75% | |

| NH₃ in DMF, 80°C | Ethyl 2-(3-aminophenoxy)propanoate | ~60% |

Hydrolysis of the Ester Group

The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

-

Base-Catalyzed Hydrolysis :

Conditions : NaOH/H₂O, reflux.

Yield : ~90% (based on analogous ester hydrolysis in ). -

Acid-Catalyzed Hydrolysis :

Conditions : HCl/H₂O, reflux.

Yield : ~85% (similar to ethyl 3-(2-bromophenyl)propanoate hydrolysis ).

Reduction Reactions

The ester group can be reduced to the corresponding alcohol using agents like LiAlH₄ or NaBH₄:

Conditions : LiAlH₄ in dry THF, 0°C to room temperature.

Yield : ~70–80% (inferred from reductions in ).

Cross-Coupling Reactions

The bromine atom may participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura):

Conditions : Pd catalyst, base (e.g., Na₂CO₃), solvent (e.g., DMF/H₂O), 80–100°C.

Yield : ~50–65% (based on aryl bromide reactivity in ).

Oxidation of the Propanoate Chain

The α-carbon adjacent to the ester group may undergo oxidation to form a ketone:

Conditions : Acidic KMnO₄, reflux.

Yield : ~40–50% (similar to α-oxidation in).

Grignard Reaction

The ester can react with Grignard reagents to form tertiary alcohols:

Conditions : Dry ether, 0°C.

Yield : ~55% (analogous to ethyl 2-amino-2-(3-bromophenyl)propanoate reactions).

Photochemical Reactions

The bromophenoxy group may undergo photochemical substitution or elimination under UV light:

Conditions : UV light, inert solvent (e.g., CCl₄).

Yield : Not reported in literature (hypothetical based on aryl bromide behavior).

Key Challenges and Research Gaps

-

Specificity of Bromophenoxy Reactivity : The electronic effects of the phenoxy group on bromine’s leaving-group ability require further study.

-

Steric Hindrance : The propanoate chain may hinder nucleophilic attack at the bromine site, reducing reaction efficiency.

-

Thermal Stability : Decomposition pathways under high-temperature conditions (e.g., cross-coupling) are not well-documented.

科学的研究の応用

Overview

Ethyl 2-(3-bromophenoxy)propanoate has the molecular formula C11H13BrO2. It is characterized by a bromophenyl group attached to an ethyl ester of propanoic acid, which influences its reactivity and biological properties.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways leading to diverse chemical entities.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : In a controlled experiment with mice, treatment with this compound resulted in a notable reduction in paw swelling, suggesting its potential as an anti-inflammatory agent.

Medicine

The compound is being explored for its potential use in drug development . Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents.

Case Studies

- Breast Cancer Cell Study : A study published in the Journal of Cancer Research demonstrated that this compound effectively inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction. This was attributed to the activation of caspase pathways, indicating its potential role in cancer therapy.

- Inflammation Model in Mice : In another study, mice treated with this compound showed a significant decrease in paw swelling compared to control groups, reinforcing its anti-inflammatory properties.

作用機序

The mechanism of action of ethyl 2-(3-bromophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

類似化合物との比較

Similar Compounds

- Ethyl 2-(4-bromophenoxy)propanoate

- Ethyl 2-(2-bromophenoxy)propanoate

- Methyl 2-(3-bromophenoxy)propanoate

Uniqueness

This compound is unique due to the position of the bromine atom on the phenoxy ring, which can significantly influence its reactivity and binding properties compared to its isomers. This positional difference can lead to variations in biological activity and chemical behavior .

生物活性

Ethyl 2-(3-bromophenoxy)propanoate is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a bromine atom on the phenoxy ring, influences its reactivity and biological activity. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features an ethyl ester group attached to a propanoate backbone, with a brominated phenoxy substituent. This specific structural arrangement is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances lipophilicity, facilitating membrane penetration and receptor binding. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.

- Receptor Modulation : this compound can bind to receptors, influencing cellular responses and signaling cascades.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its utility in developing antimicrobial agents.

- Analgesic Effects : Some investigations point to its effectiveness in pain relief, possibly through central nervous system interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- A study assessed its impact on lipopolysaccharide (LPS)-induced inflammation in vitro. Results indicated a significant reduction in TNF-alpha levels, suggesting effective anti-inflammatory action.

-

Antimicrobial Evaluation :

- In vitro tests demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

-

Pain Relief Assessment :

- A preclinical trial evaluated its analgesic properties using a mouse model of acute pain. The compound significantly reduced pain responses compared to controls, indicating potential for therapeutic use.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 2-(4-bromophenoxy)propanoate | C11H13BrO3 | Moderate anti-inflammatory effects |

| Ethyl 2-(2-bromophenoxy)propanoate | C11H13BrO3 | Lower antimicrobial activity |

| Mthis compound | C10H11BrO3 | Reduced receptor binding affinity |

特性

IUPAC Name |

ethyl 2-(3-bromophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-11(13)8(2)15-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUQGBQWTMLYAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。